Cas no 24279-39-8 (2,6-Dichloro-4-(trifluoromethyl)aniline)
2,6-Dichloro-4-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 2,6-Dichloro-4-trifluoromethylaniline
- 4-Amino-3,5-dichlorobenzotrifluoride
- 3,5-Dichloro-4-Amino Benzotrifluoride
- 2,6-Dichloro-4-(trifluoromethyl)aniline (4-Amino-3,5-dichlorobenzotrifluoride)
- 2,5-DIBROMO-1,4-DIMETHYL-1H-IMIDAZOLE
- 2,6-dichloro-4-Trifluoromethyllaniline
- 2,6-dichloro-4-trifluoromethylphenylamine
- 4-Amino-3,5-dichloro
- 6-AMino-1-hexanol
- 3,5-dichloro-4-aminobenzotrifluoride
- 2,6-dichloro-4-(trifluoromethyl)benzenamine
- ITNMAZSPBLRJLU-UHFFFAOYSA-N
- BENZENAMINE, 2,6-DICHLORO-4-(TRIFLUOROMETHYL)-
- 2,6-dichloro-4-(trifluoromethyl)phenylamine
- 2,6-DICHLORO-4-(TRIFLUOROMETHYL)-BENZENAMINE
- PubChem2806
- PubChem2187
- 2,6-dichloro-4-trifluoromethyl aniline
- Interm
- 2,6-dichloro-4-trifluoromethyl-aniline
- 2,6-dichloro-4-(trifluoromethyl)benzenamine;2,6-Dichloro-4-(trifluoromethyl)aniline
- 2,6-dichlor-4-trifluoromethyl aniline
- SCHEMBL967220
- J-514347
- DTXSID30179011
- AS-9317
- FT-0617480
- NS00003390
- AKOS015850198
- AM20061177
- EN300-153243
- 4-(trifluoromethyl)-2,6-dichloroaniline
- J-015431
- InChI=1/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H
- EC 416-430-0
- CS-W010384
- A21508
- 2,6-Dichloro-4-(trifluoromethyl)aniline, 99%
- MFCD00052918
- 2,6-dichloro-4-trifluoro methylaniline
- 24279-39-8
- Toluidine, 2,6-dichloro-?,?,?-trifluoro- (8CI); 2,6-Dichloro-4-(trifluoromethyl)benzenamine; 2,6-Dichloro-4-trifluoromethylaniline; 4-Amino-3,5-dichlorobenzotrifluoride
- AC-6882
- 2,6-Dichloro-4-trifluoromethyl aniline;2,6-Dichloro-4-trifluoromethylaniline;
- A1900
- Toluidine, 2,6-dichloro-a,a,a-trifluoro- (8CI); 2,6-Dichloro-4-(trifluoromethyl)benzenamine; 2,6-Dichloro-4-trifluoromethylaniline; 4-Amino-3,5-dichlorobenzotrifluoride
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- MDL: MFCD00052918
- Inchi: 1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
- InChI Key: ITNMAZSPBLRJLU-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=C(C(F)(F)F)C=1)Cl)N
- BRN: 2838819
Computed Properties
- Exact Mass: 228.96700
- Monoisotopic Mass: 228.967
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: crystal
- Density: 1.532 g/mL at 25 °C(lit.)
- Melting Point: 34-36 °C (lit.)
- Boiling Point: 60-62 °C/1 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:190.4°F
Degrees Celsius:88°C - Refractive Index: 1.518
- PSA: 26.02000
- LogP: 4.17560
- Solubility: Not determined
- Sensitiveness: Sensitive to air
2,6-Dichloro-4-(trifluoromethyl)aniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H317,H332,H410
- Warning Statement: P273,P280,P501
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 20/22-38-43-50/53
- Safety Instruction: S24-S37-S60-S61
-
Hazardous Material Identification:
- Safety Term:S24;S37;S60;S61
- HazardClass:Comb liq
- PackingGroup:III
- Storage Condition:Store at room temperature
- Risk Phrases:R20/22; R38; R43; R50/53
2,6-Dichloro-4-(trifluoromethyl)aniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,6-Dichloro-4-(trifluoromethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 004741-1g |
2,6-Dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 99% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 004741-25g |
2,6-Dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 99% | 25g |
£14.00 | 2022-02-28 | |
| Fluorochem | 004741-50g |
2,6-Dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 99% | 50g |
£24.00 | 2022-02-28 | |
| Fluorochem | 004741-250g |
2,6-Dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 99% | 250g |
£58.00 | 2022-02-28 | |
| Alichem | A013026474-250mg |
2,6-Dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 97% | 250mg |
$499.20 | 2023-09-02 | |
| Alichem | A013026474-500mg |
2,6-Dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 97% | 500mg |
$798.70 | 2023-09-02 | |
| Alichem | A013026474-1g |
2,6-Dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 97% | 1g |
$1534.70 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101225-100g |
2,6-Dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 98% | 100g |
¥151.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101225-25g |
2,6-Dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 98% | 25g |
¥116.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101225-500g |
2,6-Dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 98% | 500g |
¥604.90 | 2023-09-04 |
2,6-Dichloro-4-(trifluoromethyl)aniline Suppliers
2,6-Dichloro-4-(trifluoromethyl)aniline Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2,6-Dichloro-4-(trifluoromethyl)aniline
2,6-Dichloro-4-(trifluoromethyl)aniline: A Comprehensive Overview
The compound with CAS No. 24279-39-8, commonly referred to as 2,6-Dichloro-4-(trifluoromethyl)aniline, is a highly specialized aromatic amine derivative that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a trifluoromethyl group at the 4-position and chlorine atoms at the 2 and 6 positions of the aniline ring. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various chemical applications.
Recent advancements in synthetic methodologies have enabled the efficient production of 2,6-Dichloro-4-(trifluoromethyl)aniline with high purity and yield. Researchers have explored various routes, including nucleophilic aromatic substitution and coupling reactions, to synthesize this compound. The use of palladium catalysts in cross-coupling reactions has proven particularly effective, allowing for the precise introduction of substituents onto the aromatic ring. These developments have not only enhanced the scalability of production but also opened new avenues for its application in drug discovery and material synthesis.
The electronic properties of 2,6-Dichloro-4-(trifluoromethyl)aniline make it an ideal candidate for use in advanced materials such as organic light-emitting diodes (OLEDs) and sensors. The trifluoromethyl group acts as an electron-withdrawing substituent, which can modulate the electronic characteristics of the molecule. This property has been leveraged in recent studies to design OLEDs with improved efficiency and stability. For instance, a study published in *Nature Materials* demonstrated that incorporating 2,6-Dichloro-4-(trifluoromethyl)aniline into OLED architectures significantly enhanced their emission intensity and operational lifetime.
In addition to its role in materials science, 2,6-Dichloro-4-(trifluoromethyl)aniline has shown promise in medicinal chemistry. Its ability to act as a bioisostere for other aromatic amines has made it a valuable tool in drug design. Recent research has focused on its potential as a lead compound for anti-cancer agents. A study conducted at the University of California revealed that derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing healthy cells. This finding underscores its potential as a foundation for developing novel therapeutic agents.
The steric effects introduced by the chlorine atoms at the 2 and 6 positions further enhance the versatility of 2,6-Dichloro-4-(trifluoromethyl)aniline. These substituents create a rigid structure that can influence molecular interactions in both biological systems and synthetic environments. For example, in polymer chemistry, this compound has been used as a building block for constructing stimuli-responsive polymers. These polymers exhibit reversible changes in their physical properties under external stimuli such as temperature or pH changes, making them suitable for applications in drug delivery systems and smart materials.
Moreover, the environmental impact of 2,6-Dichloro-4-(trifluoromethyl)aniline has been a subject of recent investigations. Studies have shown that its degradation products are less harmful to aquatic ecosystems compared to traditional aromatic amines. This makes it a more sustainable choice for industrial applications where environmental considerations are paramount.
In conclusion, 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8) stands out as a versatile and multifaceted compound with applications spanning organic electronics, medicinal chemistry, and polymer science. Its unique structural features and favorable electronic properties continue to drive innovative research across various disciplines. As advancements in synthetic techniques and material science progress, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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